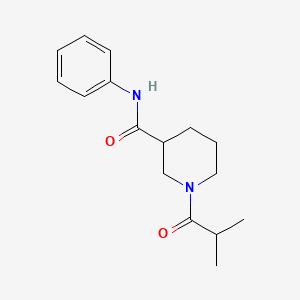
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened alertness.
Mechanism of Action
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. MPHP also increases the release of dopamine and norepinephrine from presynaptic neurons, further increasing their levels in the synaptic cleft. The combined effects of increased neurotransmitter levels and release lead to the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. MPHP has been shown to have addictive potential, with repeated use leading to tolerance and dependence.
Advantages and Limitations for Lab Experiments
MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction. Its stimulant effects make it useful for studying the effects of dopamine and norepinephrine on these processes. However, its addictive potential and potential for abuse make it a less ideal choice for lab experiments.
Future Directions
Future research on MPHP could focus on its effects on specific neurotransmitter systems, such as the dopaminergic and noradrenergic systems. It could also focus on the development of new drugs that target these systems, with fewer side effects and less potential for abuse. Additionally, research could focus on the development of new treatment options for addiction and other mental health disorders.
Synthesis Methods
MPHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-2-nitropropene. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 1-phenyl-2-nitropropene with methylamine and sodium borohydride. Both methods have been used to synthesize MPHP, with varying degrees of success.
Scientific Research Applications
MPHP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MPHP acts as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs in the cathinone class. MPHP has also been shown to increase the release of dopamine and norepinephrine, leading to its stimulant effects. MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction.
properties
IUPAC Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-6-7-13(11-18)15(19)17-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOSDVSBJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

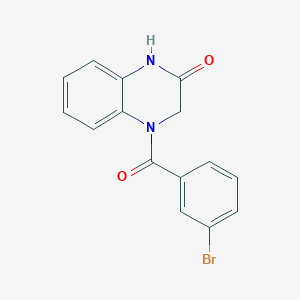
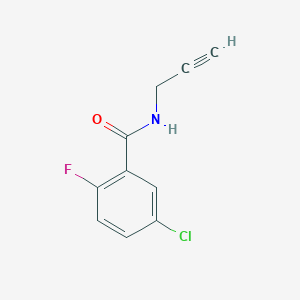
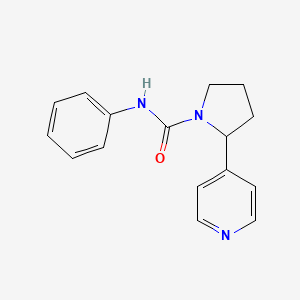
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)
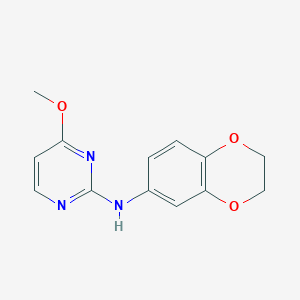
![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
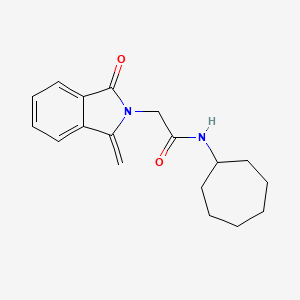
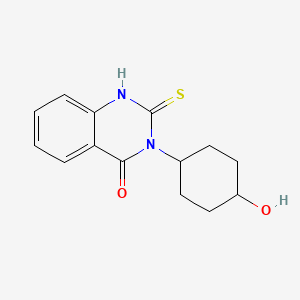
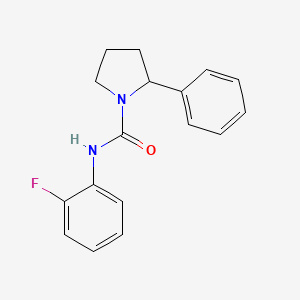
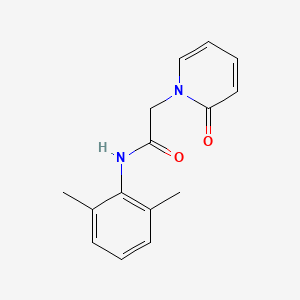
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)